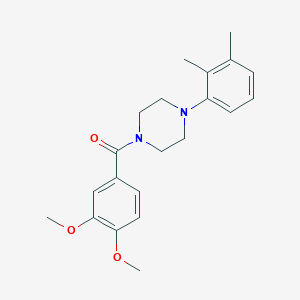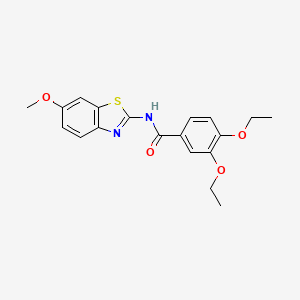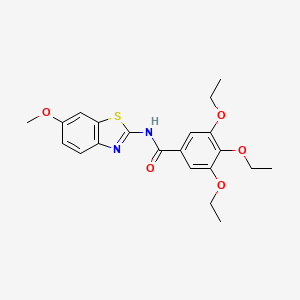![molecular formula C18H18N2O5S B3467255 (E)-N-[4-(aminosulfonyl)phenethyl]-3-(1,3-benzodioxol-5-yl)-2-propenamide](/img/structure/B3467255.png)
(E)-N-[4-(aminosulfonyl)phenethyl]-3-(1,3-benzodioxol-5-yl)-2-propenamide
Descripción general
Descripción
(E)-N-[4-(aminosulfonyl)phenethyl]-3-(1,3-benzodioxol-5-yl)-2-propenamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including an aminosulfonyl group, a benzodioxole moiety, and a propenamide linkage, which contribute to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(aminosulfonyl)phenethyl]-3-(1,3-benzodioxol-5-yl)-2-propenamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole intermediate, followed by the introduction of the propenamide group through a condensation reaction. The final step involves the sulfonation of the phenethylamine derivative to introduce the aminosulfonyl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[4-(aminosulfonyl)phenethyl]-3-(1,3-benzodioxol-5-yl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
(E)-N-[4-(aminosulfonyl)phenethyl]-3-(1,3-benzodioxol-5-yl)-2-propenamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-N-[4-(aminosulfonyl)phenethyl]-3-(1,3-benzodioxol-5-yl)-2-propenamide involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with active sites of enzymes, while the benzodioxole moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The propenamide linkage also allows for covalent bonding with nucleophilic sites, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-[4-(aminosulfonyl)phenethyl]-3-(1,3-benzodioxol-5-yl)-2-propenamide shares structural similarities with other sulfonamide derivatives and benzodioxole-containing compounds.
- Compounds like sulfanilamide and benzodioxole derivatives are often compared due to their similar functional groups.
Uniqueness
- The combination of the aminosulfonyl group, benzodioxole moiety, and propenamide linkage in this compound provides a unique set of chemical properties and reactivity.
- This compound’s ability to undergo diverse chemical reactions and its potential applications in various fields make it distinct from other similar compounds.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c19-26(22,23)15-5-1-13(2-6-15)9-10-20-18(21)8-4-14-3-7-16-17(11-14)25-12-24-16/h1-8,11H,9-10,12H2,(H,20,21)(H2,19,22,23)/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWMVWCJIGRRJD-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B3467180.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B3467185.png)
![ethyl {2-[(3,4-dichlorobenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3467192.png)

![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(4-ETHOXYBENZOYL)PIPERAZINE](/img/structure/B3467201.png)
![4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-N,N-DIMETHYLANILINE](/img/structure/B3467202.png)
![N-(2-{[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]CARBONYL}PHENYL)ACETAMIDE](/img/structure/B3467205.png)
![4-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B3467210.png)

![ethyl {2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3467233.png)

![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(5-CHLORO-2-METHOXYBENZOYL)PIPERAZINE](/img/structure/B3467249.png)
![3-(1,3-benzodioxol-5-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide](/img/structure/B3467263.png)
![3-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-1-(4-FLUOROBENZOYL)THIOUREA](/img/structure/B3467277.png)
